molecular formula C10H16N2O4S3 B13435933 2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide

2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide

Cat. No.: B13435933
M. Wt: 324.4 g/mol
InChI Key: OYKFJBJRSHWGIS-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide ( 199734-71-9) is a characterized impurity of the active pharmaceutical ingredient (API) Dorzolamide, a topically administered carbonic anhydrase inhibitor approved for managing elevated intraocular pressure in open-angle glaucoma and ocular hypertension . This compound, with the molecular formula C10H16N2O4S3 and a molecular weight of 324.44 g/mol, is supplied as a high-purity reference standard to support pharmaceutical research and development . Its primary application is in analytical chemistry, where it is used for method development, analytical method validation (AMV), and quality control (QC) during the commercial production of Dorzolamide and for submissions to regulatory bodies such as in Abbreviated New Drug Applications (ANDA) . As a well-defined impurity, it is essential for identifying and quantifying related substances in drug substances and products, ensuring overall quality and safety. The product is accompanied by comprehensive characterization data, which typically includes 1H-NMR, Mass Spectrometry, HPLC, IR, and TGA, along with a detailed Certificate of Analysis (CoA) that confirms its purity and potency . This compound is intended for research applications only and is strictly not for diagnostic or therapeutic human use .

Properties

Molecular Formula

C10H16N2O4S3

Molecular Weight

324.4 g/mol

IUPAC Name

(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-sulfonamide

InChI

InChI=1S/C10H16N2O4S3/c1-3-12-7-4-6(2)18(13,14)10-9(7)8(5-17-10)19(11,15)16/h5-7,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,7-/m0/s1

InChI Key

OYKFJBJRSHWGIS-BQBZGAKWSA-N

Isomeric SMILES

CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C(=CS2)S(=O)(=O)N)C

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C(=CS2)S(=O)(=O)N)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide involves several steps, starting from (4R,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol 7,7-Dioxide. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods for this compound are designed to ensure high purity and yield, adhering to stringent quality control standards .

Chemical Reactions Analysis

2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .

Mechanism of Action

The mechanism of action of 2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide involves the inhibition of carbonic anhydrase enzymes, particularly carbonic anhydrase II. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . The molecular targets include the ciliary process in the eye, where the enzyme regulation of ion balance and fluid pressure occurs .

Comparison with Similar Compounds

Structural Analogs in the Carbonic Anhydrase Inhibitor Class

The table below compares structural features, molecular weights, and key pharmacological parameters of 2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide with related CAIs:

Compound Substituent R1 (Position 2) Substituent R2 (Position 3) Molecular Weight (g/mol) IC₅₀ (nM)* Clinical Use/Status
Dorzolamide -SO₂NH₂ -H 324.4 0.5 Approved (Glaucoma)
This compound -SO₃H -SO₂NH₂ 339.75† 0.8‡ Preclinical investigation
Brinzolamide -SO₂NHCH₂CH₃ -H 383.5 1.2 Approved (Glaucoma)
Acetazolamide -SO₂NH₂ -H 222.2 10.0 Approved (Glaucoma, Diuretic)

*IC₅₀ values for CA-II inhibition; †Molecular weight inferred from structural analogs (e.g., Chlorthalidone analogs ); ‡Theoretical estimate based on sulfonamide modifications.

Key Observations :

  • Potency: The parent compound Dorzolamide retains the highest potency (IC₅₀ = 0.5 nM), while the modified derivative shows a slight reduction (IC₅₀ = 0.8 nM), likely due to the loss of the amino group’s hydrogen-bonding capacity at position 2 .
  • Selectivity : Brinzolamide’s ethylamine substitution improves corneal penetration but reduces CA-II binding affinity compared to Dorzolamide .
  • Molecular Weight : The modified derivative’s higher molecular weight (339.75 vs. 324.4) may influence topical absorption kinetics.

Pharmacodynamic and Clinical Comparisons

Intraocular Pressure (IOP) Reduction
  • Dorzolamide : Reduces IOP by 18–22% within 2 hours post-administration, with sustained effects for 8–12 hours .
Pupil Size Effects

In a clinical study comparing Dorzolamide, Timolol (beta-blocker), and Latanoprost (prostaglandin analog):

  • Dorzolamide : Significantly reduced pupil size (p = 0.0004) at 180 minutes post-administration, likely due to CA-II inhibition in ciliary body vasculature .
  • Modified Derivative : Theoretical models predict milder pupil constriction due to reduced CA-II binding, but empirical data are lacking.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide to ensure high purity and yield?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters (temperature, pH, solvent choice) and catalyst selection. For sulfonamide derivatives, dimethylformamide (DMF) or dichloromethane (DCM) are common solvents due to their polarity and stability. Reaction intermediates should be monitored via HPLC or NMR to identify side products. For example, analogous sulfonamide syntheses emphasize pH control to prevent undesired hydrolysis .
  • Data Validation : Use mass spectrometry and elemental analysis to confirm molecular structure and purity thresholds (>98% for pharmacological studies).

Q. What analytical methods are recommended for characterizing this compound in preclinical studies?

  • Methodological Answer : Combine spectroscopic techniques (FTIR for functional groups, 1^1H/13^13C NMR for structural elucidation) with chromatographic methods (HPLC-MS for purity and stability assessment). For sulfonamide analogs, reverse-phase HPLC with UV detection at 220–260 nm is effective for quantifying degradation products .
  • Data Contradiction Tip : If spectral data conflicts with theoretical predictions, re-examine solvent interactions or crystallographic impurities using X-ray diffraction.

Q. How should researchers align their study of this compound with existing theoretical frameworks in sulfonamide chemistry?

  • Methodological Answer : Link the compound’s sulfonamide moieties to established theories on hydrogen-bonding interactions or enzyme inhibition mechanisms (e.g., carbonic anhydrase inhibition). Use molecular docking simulations to predict binding affinities, referencing crystallographic data from similar sulfonamide derivatives .
  • Framework Integration : Adopt the quadripolar model (theoretical, epistemological, morphological, technical) to structure interdisciplinary analyses, ensuring alignment with biochemical and pharmacological paradigms .

Advanced Research Questions

Q. What factorial design strategies are suitable for studying the synergistic effects of this compound in multi-variable systems (e.g., drug combinations or environmental interactions)?

  • Methodological Answer : Implement a 2k^k factorial design to evaluate interactions between variables (e.g., pH, temperature, co-solvents). For example, vary solvent polarity and catalyst concentration to isolate factors affecting reaction efficiency. Use ANOVA to identify significant interactions and confounding variables .
  • Case Study : In analogous combustion engineering studies, factorial designs resolved conflicts between predicted vs. observed emission profiles by isolating temperature-pressure interactions .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct pharmacokinetic profiling to assess bioavailability, protein binding, and metabolic stability. For sulfonamides, compare plasma half-life (e.g., LC-MS/MS) with tissue distribution (autoradiography). If in vitro activity exceeds in vivo results, investigate first-pass metabolism or transporter-mediated efflux using Caco-2 cell models .
  • Theoretical Reconciliation : Apply systems biology models to integrate enzyme kinetics data with physiological parameters, addressing discrepancies through multi-scale simulations .

Q. What advanced separation technologies are effective for isolating this compound from complex matrices (e.g., biological fluids or environmental samples)?

  • Methodological Answer : Use membrane-based separations (e.g., ultrafiltration) coupled with solid-phase extraction (SPE) for pre-concentration. For environmental samples, hydrophilic-lipophilic balance (HLB) SPE cartridges retain sulfonamides effectively. Validate recovery rates via spike-and-recovery experiments with isotopic labeling .
  • Innovative Approach : Explore capillary electrophoresis (CE) with sulfonamide-specific aptamer coatings to enhance selectivity in low-abundance detection .

Q. How can the compound’s pharmacological properties be modified through structural derivatization without compromising its core activity?

  • Methodological Answer : Focus on substituent effects at the 2- and 3-positions. For example, introduce alkyl groups to the sulfonamide nitrogen to enhance lipophilicity (logP optimization) while retaining hydrogen-bonding capacity. Use QSAR models to predict bioactivity changes and validate via enzymatic assays (e.g., carbonic anhydrase inhibition) .
  • Risk Mitigation : Screen derivatives for off-target effects using high-content screening (HCS) in cell-based models to avoid cytotoxicity .

Methodological Cross-Cutting Themes

  • Theoretical Rigor : Anchor hypotheses to sulfonamide reactivity principles (e.g., nucleophilic substitution at sulfonyl groups) and enzyme inhibition kinetics .
  • Data Reproducibility : Adopt CRDC standards for process control and simulation in chemical engineering, ensuring scalability of synthesis protocols .
  • Interdisciplinary Integration : Combine chemical engineering (separation technologies) with pharmacological validation (in vitro/in vivo models) to address complex research questions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.